molecular formula C13H9ClN2O4 B187546 N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide CAS No. 32853-24-0

N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

Cat. No.: B187546
CAS No.: 32853-24-0
M. Wt: 292.67 g/mol
InChI Key: CTISUNSASAUMMA-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide is an organic compound with the molecular formula C13H9ClN2O3 It is a derivative of benzamide, where the benzamide moiety is substituted with a 2-chloro-4-nitrophenyl group and a hydroxyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide typically involves the reaction of 2-chloro-4-nitroaniline with salicylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-(2-chloro-4-nitrophenyl)-2-benzamide.

    Reduction: Formation of N-(2-chloro-4-aminophenyl)-2-hydroxybenzamide.

    Substitution: Formation of N-(2-substituted-4-nitrophenyl)-2-hydroxybenzamide derivatives.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide has several applications

Biological Activity

N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, commonly known as Niclosamide , is an organic compound with significant biological activity, particularly in the fields of parasitology and oncology. This article details its mechanisms of action, pharmacological effects, and research findings related to its biological activity.

Chemical Structure and Properties

Niclosamide has the molecular formula C13H8Cl2N2O4C_{13}H_8Cl_2N_2O_4 and a molecular weight of approximately 327.1 g/mol. Its structure includes a chlorinated phenyl group and a hydroxyl group attached to a benzamide framework, which are crucial for its biological functions.

Anthelmintic Activity:
Niclosamide is primarily recognized for its role as an anthelmintic agent. It disrupts the energy metabolism of helminths (tapeworms) by uncoupling oxidative phosphorylation in their mitochondria. This action leads to a decrease in ATP production, ultimately resulting in the death of the parasites .

Anticancer Properties:
Recent studies have highlighted Niclosamide's potential as an anticancer agent. It induces apoptosis in various cancer cell lines through multiple mechanisms:

  • Mitochondrial Uncoupling: Similar to its action against parasites, Niclosamide disrupts mitochondrial function in cancer cells, leading to energy depletion and cell death .
  • Modulation of Signaling Pathways: Niclosamide inhibits critical signaling pathways such as Wnt/β-catenin, mTOR, and STAT3, which are often dysregulated in cancer .

Research Findings

Numerous studies have investigated the biological activity of Niclosamide. Below are key findings from recent research:

Study FocusFindings
Antitumor Activity Niclosamide has shown efficacy against various cancer types, including colorectal, lung, and breast cancers. It promotes apoptosis by increasing levels of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins like Bcl-2 .
DNA Damage Induction Research indicates that Niclosamide can induce genome-wide DNA damage independent of its apoptotic effects. The presence of the nitro group in its structure contributes significantly to this genotoxicity .
Selectivity for Cancer Cells A modified analogue of Niclosamide (ND-Nic) demonstrated enhanced selectivity for p53-deficient cancer cells while reducing nonspecific cytotoxicity associated with the nitro group .

Case Studies

  • Colorectal Cancer:
    • A study involving HCT116 colorectal cancer cells showed that Niclosamide treatment led to significant apoptosis, evidenced by increased PARP cleavage and Annexin V positivity. These effects were more pronounced in p53-deficient cells, suggesting a potential therapeutic strategy for targeting specific cancer genotypes .
  • Tapeworm Infections:
    • Clinical applications have demonstrated that Niclosamide effectively treats various tapeworm infections in humans and animals, showcasing its long-standing use as a veterinary medicine.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-10-7-8(16(19)20)5-6-11(10)15-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTISUNSASAUMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385815
Record name N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32853-24-0
Record name N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method disclosed in U.S. Pat. No. 3,079,297 to Shraufstatter et al with minor variations was utilized. A boiling solution of salicylic acid (1.03 g, 7.46 mmol) and 2-chloro-4-nitroaniline (1.29 g, 7.46 mmol) in xylenes (20 mL) was treated dropwise with a solution of phosphorous trichloride in dichloromethane 2.0M, 1.50 mL, 0.40 equiv.), and the resulting solution was refluxed (137° C.) for four hours. The solution was cooled to about 125° C. An oily residue covered the bottom and sides of the reaction vessel. The hot reaction solution was transferred by glass pipette to a beaker and was allowed to cool to room temperature while being stirred rapidly. The product separated, was collected by filtration, and washed with hexanes, then recrystallized from ethanol. The title compound was obtained, MP 218-220° C. (dec.). 1HNMR (500 MHz, DMSO-d6): δ 7.02 (m, 1H, H3), 7.07 (m, 1H, H5), 7.49 (m, 1H, H4), 8.04 (m, 1H, H6), 8.28 (m, 1H, H5′), 8.41 (m, 1H, H3′), 8.85 (m, 1H, H6′), 11.8 (s, 1H, NH), 12.34 (s, 1H, OH).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different solid forms of N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (Niclosamide) and how do their structures influence their properties?

A1: Niclosamide exhibits polymorphism and can exist in various solid forms, including a high Z' polymorph (Form II), a monohydrate (HA), and solvates with methanol, acetone, and acetonitrile []. These forms differ in their crystal packing and interactions with solvent molecules. For instance, the methanol solvate readily transforms into the monohydrate under ambient conditions due to the nature of hydrogen bonding interactions within the crystal lattice []. This highlights the impact of solid form on stability and potential implications for storage and formulation of the drug.

Q2: How does the inclusion of solvent molecules affect the crystal structure of Niclosamide?

A2: Solvent molecules play a crucial role in determining the crystal packing of Niclosamide. In solvates, solvent molecules like methanol, acetone, and acetonitrile engage in hydrogen bonding with the hydroxyl group of Niclosamide, influencing the arrangement of molecules within the crystal lattice []. For example, in the acetone solvate, Niclosamide molecules form V-shaped arrangements facilitated by interactions with acetone. Understanding the role of solvent inclusion is crucial for controlling the crystallization process and obtaining desired solid forms with specific physicochemical properties.

Q3: What is the mechanism behind the long-term effect of Niclosamide in preventing bacterial leaf blight in rice?

A3: Research shows that Niclosamide exhibits systemic translocation within rice plants, contributing to its long-term efficacy against bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae []. After application, Niclosamide rapidly moves from the treated area to distant untreated leaves, reaching peak levels within hours. This systemic movement ensures the compound reaches the infection site, even when applied to a different part of the plant. While the exact mechanism of action against the bacteria requires further investigation, this systemic distribution contributes to sustained protection of rice plants.

Q4: How can this compound be incorporated into nanostructured platforms for electrocatalytic applications?

A4: this compound (Niclosamide) can be immobilized on multi-wall carbon nanotubes (MWCNT) and electrochemically reduced to create a novel platform for electrocatalytic NADH oxidation []. This modified electrode exhibits a stable redox couple attributed to the Ar-NO/Ar-NHOH transformation of Niclosamide. This electrocatalytic activity makes it a promising candidate for developing dehydrogenase-based biosensors.

Q5: Are there any known structural modifications of this compound aimed at improving its biological effect?

A5: While the provided abstracts don't delve into specific structural modifications of this compound, one study mentions the goal of improving its biological effects []. This suggests ongoing research exploring structure-activity relationships. Further investigation into these modifications could reveal valuable information about optimizing the compound's properties for various applications, including enhancing its potency or targeting specific biological pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.